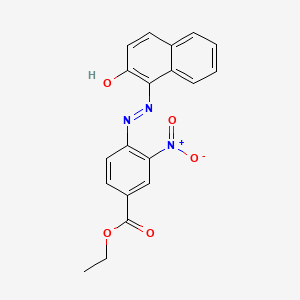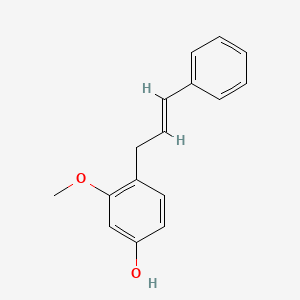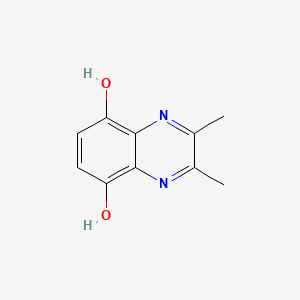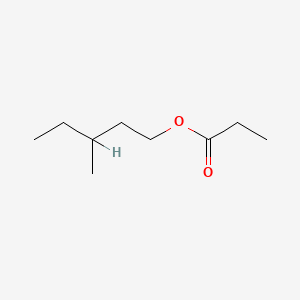
3-Methylpentyl propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylpentyl propionate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavoring agents. The molecular formula of this compound is C9H18O2, and it has a molecular weight of 158.24 g/mol . This compound is known for its fruity aroma and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylpentyl propionate can be synthesized through the esterification of 3-methylpentanol with propionic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process involves the careful control of temperature, pressure, and catalyst concentration to achieve high efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Methylpentyl propionate, like other esters, can undergo various chemical reactions including hydrolysis, transesterification, and reduction.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce 3-methylpentanol and propionic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, resulting in the formation of a different ester.
Reduction: Esters can be reduced to their corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and an acid or base catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products Formed:
Hydrolysis: 3-Methylpentanol and propionic acid.
Transesterification: A different ester and an alcohol.
Reduction: 3-Methylpentanol.
Scientific Research Applications
3-Methylpentyl propionate has various applications in scientific research and industry:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Investigated for its potential use in pheromone studies and insect behavior research.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of fragrances, flavoring agents, and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of 3-Methylpentyl propionate involves its interaction with olfactory receptors, leading to the perception of its fruity aroma. In biological systems, it may interact with specific enzymes or receptors, influencing various biochemical pathways. detailed studies on its molecular targets and pathways are limited .
Comparison with Similar Compounds
Pentyl propanoate:
Ethyl propionate: Known for its pineapple-like odor, used in flavorings and as a solvent.
Butyl propionate: Used in perfumes and as a solvent for resins and polymers.
Uniqueness: 3-Methylpentyl propionate is unique due to its specific molecular structure, which imparts a distinct fruity aroma. Its applications in various fields, including chemistry, biology, and industry, highlight its versatility and importance.
Properties
CAS No. |
39230-59-6 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
3-methylpentyl propanoate |
InChI |
InChI=1S/C9H18O2/c1-4-8(3)6-7-11-9(10)5-2/h8H,4-7H2,1-3H3 |
InChI Key |
HKUKJBARMQZAIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCOC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


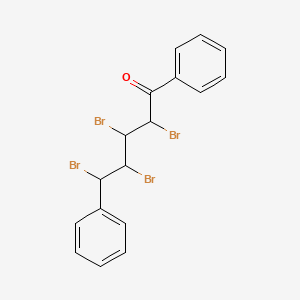
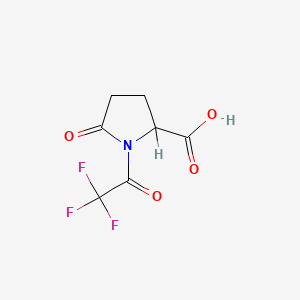
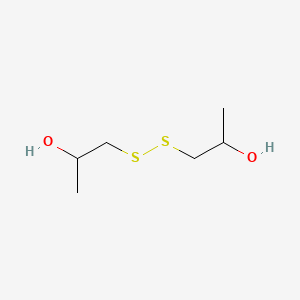
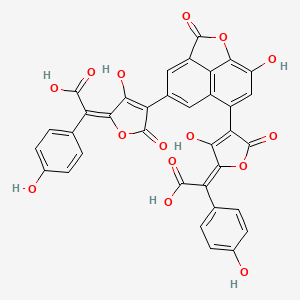

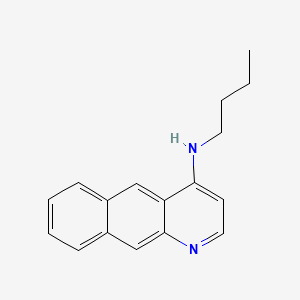
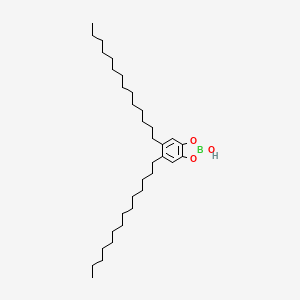
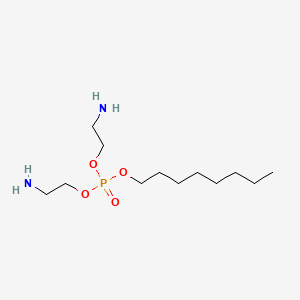

![2-[2-(Oleoyloxy)ethyl]-1,4-butanediyl dioleate](/img/structure/B12660810.png)
